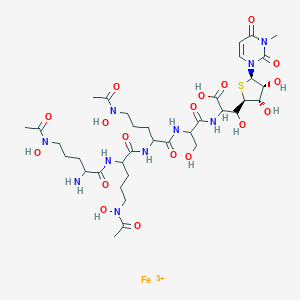

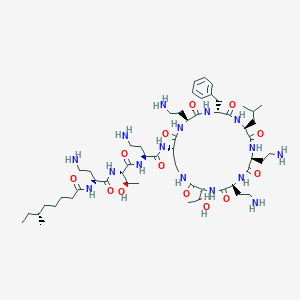

Polymyxin B(1)

説明

Polymyxin B(1) is an antibiotic used to treat severe bacterial infections . It is particularly effective against Gram-negative bacteria such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae . It works by destroying the bacterial cell membrane .

Synthesis Analysis

Polymyxin B(1) is synthesized using reductive amination . The peptide sequence is constructed using solid-phase peptide synthesis (SPPS) with sequential Fmoc deprotection followed by Fmoc-amino acid coupling .Molecular Structure Analysis

Polymyxin B(1) is a cyclic non-ribosomal lipopeptide that consists of a cyclic heptapeptide headgroup and a linear tripeptide lipid tail . The commercially available Polymyxin B(1), which is produced by fermentation, is a mixture of two main components with closely related structures .Chemical Reactions Analysis

Polymyxin B(1) has rapid in vitro bactericidal activity against major multidrug-resistant Gram-negative bacteria . The treatment of Polymyxin B(1) should be early, combined, optimal dose and duration of treatment, which can achieve better clinical efficacy and microbial reactions, and reduce the adverse reactions and drug resistance .Physical And Chemical Properties Analysis

Polymyxin B(1) is a strong chemical base that is soluble in H2O and aqueous acids, bases, and salts but practically insoluble in organic solvents . Its biological activity is due to the combination of various functional components located at strictly fixed sites of the cyclic and linear parts of the molecule .科学的研究の応用

Pharmacokinetics and Pharmacodynamics : Studies have explored the population pharmacokinetics of Polymyxin B, investigating factors influencing its pharmacokinetic variability, which is crucial for optimizing its clinical use in treating multidrug-resistant bacterial infections (Manchandani et al., 2018). Further research has assessed the pharmacodynamics of Polymyxin B against pathogens like Pseudomonas aeruginosa, highlighting the concentration-dependent bactericidal activity and the need for optimized dosage regimens (Tam et al., 2005).

Clinical Outcomes and Safety : The efficacy and safety of Polymyxin B in clinical settings have been evaluated, especially in the context of its toxic effects, such as nephrotoxicity and neurotoxicity (Mattos et al., 2019). This is critical given its role as a last-line therapy against carbapenemase-producing Gram-negative pathogens.

Enhancing Biocompatibility and Reducing Toxicity : Research has been conducted on loading Polymyxin B onto anionic mesoporous silica nanoparticles to retain its antibacterial activity and enhance biocompatibility. This approach aims to reduce the cytotoxic effects of Polymyxin B, thus improving its therapeutic properties (Gounani et al., 2018).

Liposomal Formulations for Improved Efficacy : The development of liposomal formulations of Polymyxin B has shown promise in enhancing its antimicrobial activities while minimizing toxic effects. Such formulations have demonstrated improved penetration and antibacterial activity against resistant strains of bacteria like Pseudomonas aeruginosa (Alipour et al., 2008).

Mechanisms of Action and Resistance : Quantitative proteomic analysis has provided insights into the mechanisms of Polymyxin B toxicity to bacteria like Escherichia coli. Understanding these mechanisms is crucial for developing strategies to counteract resistance and improve the effectiveness of Polymyxin B (Liu et al., 2020).

Combination Therapies and Synergistic Effects : Studies have explored the synergistic effects of Polymyxin B when combined with other antimicrobials. For instance, the combination of Polymyxin B with fluconazole has shown a potent fungicidal effect against fungi like Cryptococcus neoformans and Candida species (Zhai et al., 2010).

作用機序

Safety and Hazards

特性

IUPAC Name |

(6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98N16O13/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80)/t32-,33-,34-,36+,37+,38+,39+,40+,41+,42+,43-,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVJHHACXVLGBL-GOVYWFKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H98N16O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1203.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide | |

CAS RN |

1404-26-8 | |

| Record name | Polymyxin B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

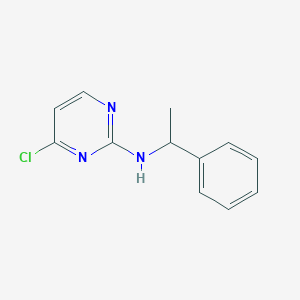

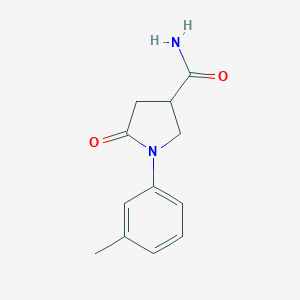

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene](/img/structure/B224143.png)

![4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B224167.png)